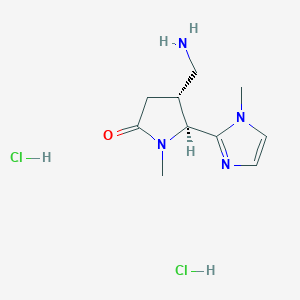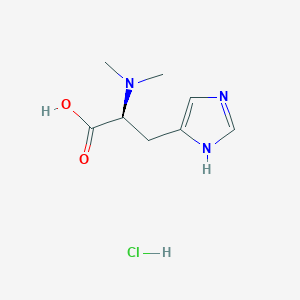
5-(4'-Methyl-2-biphenyl)tetrazole-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4’-Methyl-2-biphenyl)tetrazole-d4 is a deuterated compound used primarily in scientific research. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms. The deuterium labeling (d4) makes it particularly useful in various analytical and research applications, especially in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4’-Methyl-2-biphenyl)tetrazole-d4 typically involves the reaction of trityl chloride with 2-(tetrazol-5-yl)-4’-methyl-1,1’-biphenyl. The process begins by dissolving the starting compound in acetone and adding an aqueous sodium hydroxide solution. The mixture is stirred at 40°C for an hour, followed by the dropwise addition of triphenylmethyl chloride in acetone .
Industrial Production Methods
While specific industrial production methods for 5-(4’-Methyl-2-biphenyl)tetrazole-d4 are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4’-Methyl-2-biphenyl)tetrazole-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: The tetrazole ring allows for substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted tetrazole compounds .
Applications De Recherche Scientifique
5-(4’-Methyl-2-biphenyl)tetrazole-d4 has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(4’-Methyl-2-biphenyl)tetrazole-d4 involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and protein function, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4’-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole: Another tetrazole derivative used in similar research applications.
N-(Triphenylmethyl)-5-(4’-Methylbiphenyl-2-yl)tetrazole: Known for its use in organic electronics and hybrid nanomaterials.
Uniqueness
5-(4’-Methyl-2-biphenyl)tetrazole-d4 is unique due to its deuterium labeling, which enhances its stability and makes it particularly useful in isotopic labeling studies. This feature distinguishes it from other similar compounds and broadens its range of applications in scientific research .
Propriétés
Formule moléculaire |
C14H12N4 |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
5-[2-(2,3,5,6-tetradeuterio-4-methylphenyl)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C14H12N4/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14-15-17-18-16-14/h2-9H,1H3,(H,15,16,17,18)/i6D,7D,8D,9D |
Clé InChI |
VWOJMXKARYCRCC-YKVCKAMESA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C2=CC=CC=C2C3=NNN=N3)[2H] |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-cyano-4-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B15293273.png)
![4-[4-[(2-methylpropan-2-yl)oxy]-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B15293275.png)


![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B15293294.png)
![1-(3,5-Dichlorophenyl)-3-[2-[[3-[2-(3,4-dihydroxyphenoxy)phenyl]thiophen-2-yl]sulfonylamino]ethyl]urea](/img/structure/B15293299.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile](/img/structure/B15293305.png)

![methyl (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B15293314.png)
![[(2R)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4-diphenylbutyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid](/img/structure/B15293330.png)
![(Z)-N'-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B15293335.png)


